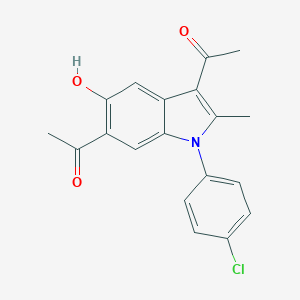
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, commonly known as CDMB, is a synthetic compound that belongs to the indole family. It is a potent selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). CDMB has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
CDMB is a selective inhibitor of 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which is responsible for breaking down the endocannabinoid 2-AG. By inhibiting this compound, CDMB increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been found to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anti-tumor properties.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. In addition, CDMB has been found to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDMB in lab experiments is its high selectivity for 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CDMB. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the pharmacokinetics and toxicity of CDMB to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of CDMB involves a multistep process starting from 4-chlorobenzaldehyde and 2-methylindole. The reaction involves the formation of the Schiff base, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then acetylated with acetic anhydride to yield the final product, CDMB.
Wissenschaftliche Forschungsanwendungen
CDMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that CDMB inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
Molekularformel |
C19H16ClNO3 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
1-[3-acetyl-1-(4-chlorophenyl)-5-hydroxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-10-19(12(3)23)16-9-18(24)15(11(2)22)8-17(16)21(10)14-6-4-13(20)5-7-14/h4-9,24H,1-3H3 |
InChI-Schlüssel |
KQLWJLDOTWQHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
